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Compound of Interest

Compound Name: P053

Cat. No.: B15612952

Introduction

Osimertinib (formerly known as AZD9291, trade name Tagrisso®) is a third-generation
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically
designed to target both EGFR sensitizing mutations (such as exon 19 deletions and the L858R
mutation) and the T790M resistance mutation, which often develops in patients with non-small
cell lung cancer (NSCLC) after treatment with earlier-generation EGFR TKIs.[1][2] Osimertinib's
mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-
binding site of mutant EGFR, which inhibits downstream signaling pathways like PI3K/AKT and
MAPK, thereby impeding cell proliferation and survival.[2][3] Given its critical role in oncology,
efficient and scalable synthesis and purification protocols are of high interest to the research
and drug development community.

These application notes provide an overview of a common synthetic route and purification
methods for Osimertinib, complete with detailed protocols and quantitative data.

Data Presentation: Synthesis and Purification
Metrics

The following tables summarize quantitative data from various reported synthetic and
purification steps for Osimertinib and its intermediates.

Table 1: Summary of Yields for Key Synthetic Steps
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Analytical . Key
Substance Purity (%) Reference
Method Parameters

Osimertinib HPLC 99.1 - [5][6]

Mobile Phase:
0.1%
Osimertinib Triethylamine &
HPLC 99.84 [7]
Mesylate Methanol (50:50
viv), Detection:

211 nm
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Experimental Protocols
Protocol 1: Synthesis of Osimertinib via a Multi-step
Route

This protocol is based on a commonly cited synthetic pathway.[4]

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-
pyrimidinamine (Compound 3)

e To a suitable reactor, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-
methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane (17 volumes).

o Add methanesulfonic acid (1.2 eq) to the mixture.
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o Heat the reaction mixture to 80°C and stir for 5 hours.
e Cool the mixture and add diisopropylethylamine (DIPEA) (2.2 eq).

« Filter the resulting solid, wash with an appropriate solvent, and dry under vacuum to yield
Compound 3.

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-
indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)

» Charge a reactor with Compound 3 (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq),
DIPEA (1.3 eq), and N,N-dimethylacetamide (DMACc) (7 volumes).

e Heat the mixture to 80°C and stir for 5 hours.
e Upon reaction completion, add an aqueous NaOH solution to precipitate the product.
o Filter the solid, wash with water, and dry under vacuum to obtain Compound 4.

Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-
indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Compound 5)

¢ In a hydrogenation vessel, suspend Compound 4 (as its mesylate salt) (1.0 eq) and 10%
Palladium on Carbon (Pd/C) in Ethanol (7 volumes).

o Pressurize the vessel with hydrogen gas (Hz) and heat to 45°C.

e Maintain stirring for approximately 13 hours until the reduction is complete (monitored by
TLC or HPLC).

« Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with
an Ethanol/Water mixture. The filtrate contains Compound 5 and is typically used directly in
the next step.

Step 4 & 5: Synthesis of Osimertinib via Amidation and Cyclization

 To the solution of Compound 5 from the previous step, add 3-chloropropionyl chloride to form
the amide intermediate (Compound 6).
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 After formation of the intermediate, add triethylamine (EtsN) (3.0 eq) and heat the mixture to
reflux in acetonitrile.

» Monitor the reaction for completion.
e Cool the reaction mixture to 20-30°C and add water to precipitate the product.

« Filter the solids and dry under vacuum to obtain crude Osimertinib base.

Protocol 2: Purification of Osimertinib by Mesylate Salt
Formation and Recrystallization

This protocol provides a method to obtain high-purity Osimertinib Mesylate.[10]
¢ Dissolve crude Osimertinib base (1.0 eq) in acetone (10 volumes) in a clean reactor.
o Heat the mixture to 50-55°C to ensure complete dissolution.

o Optionally, add activated carbon (charcoal) and stir for 15-20 minutes to decolorize the
solution.

« Filter the hot solution through a bed of hyflo or celite to remove the carbon and any
particulate matter. Wash the filter bed with hot acetone.

» To the clear filtrate, add demineralized water (approx. 0.3 volumes).

e Maintain the temperature at 50-55°C and slowly add methanesulfonic acid (1.0 eq) over 10
minutes.

e Stir the resulting slurry at 50-55°C for 3-3.5 hours to allow for crystallization.
e Cool the mixture to 25-30°C over 1.5-2 hours.
« Filter the crystalline product and wash the cake with fresh acetone.

e Dry the product under vacuum at 80°C for 8-10 hours to yield high-purity Osimertinib
Mesylate. An HPLC purity of >99.8% can be achieved with this method.[10]
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Visualizations: Diagrams and Workflows
Synthesis Workflow
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Starting Materials

N,N,N"-trimethyl-
1,2-ethanediamine

4-fluoro-2-methoxy-
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1-methyl-1H-indole

Intermediates
A/

Compound 3
(Pyrimidinamine derivative)
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(Nitrobenzene derivative)
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(Triamine derivative)
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(Amide intermediate)

Final Products

Osimertinib (Base)
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(>99.8% Purity)

Key Reagents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15612952?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB09330
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913144/
https://www.benchchem.com/pdf/The_Mechanism_of_Action_of_Osimertinib_A_Technical_Guide.pdf
https://patents.google.com/patent/WO2022132046A1/en
https://patents.google.com/patent/WO2022132046A1/en
https://www.researchgate.net/publication/396988299_Synthetic_Strategies_in_the_Preparation_of_Osimertinib
https://www.researchgate.net/publication/316322271_New_and_Convergent_Synthesis_of_Osimertinib
https://jddtonline.info/index.php/jddt/article/view/2733
https://jchr.org/index.php/JCHR/article/view/2206
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278556/
https://patents.google.com/patent/WO2021111462A1/en
https://patents.google.com/patent/WO2021111462A1/en
https://www.benchchem.com/product/b15612952#p053-synthesis-and-purification-methods
https://www.benchchem.com/product/b15612952#p053-synthesis-and-purification-methods
https://www.benchchem.com/product/b15612952#p053-synthesis-and-purification-methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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